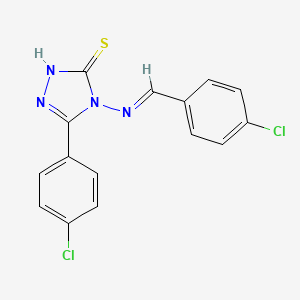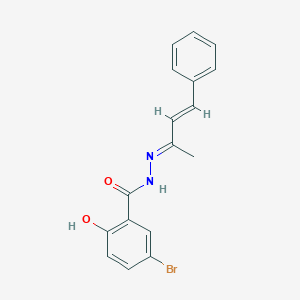
5-Bromo-2-hydroxy-N'-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-hydroxy-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide is a chemical compound with the molecular formula C17H15BrN2O2 and a molecular weight of 359.225 g/mol . It is known for its unique structure, which includes a bromine atom, a hydroxyl group, and a hydrazide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
The synthesis of 5-Bromo-2-hydroxy-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide typically involves a multi-step process. One common method includes the reaction of 5-bromo-2-hydroxybenzohydrazide with 1-methyl-3-phenyl-2-propenylidene under specific conditions . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like sodium iodide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Bromo-2-hydroxy-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-hydroxy-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide involves its interaction with specific molecular targets. The hydroxyl and hydrazide groups in the compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate specific biochemical pathways .
Comparación Con Compuestos Similares
Similar compounds to 5-Bromo-2-hydroxy-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide include:
5-Bromo-2-methoxy-N’-(3-phenyl-2-propenylidene)benzohydrazide: This compound has a methoxy group instead of a hydroxyl group.
5-Bromo-2-hydroxy-N’-(4-phenyl-3-buten-2-ylidene)benzohydrazide: This compound has a different propenylidene group.
The uniqueness of 5-Bromo-2-hydroxy-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
93322-88-4 |
|---|---|
Fórmula molecular |
C17H15BrN2O2 |
Peso molecular |
359.2 g/mol |
Nombre IUPAC |
5-bromo-2-hydroxy-N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C17H15BrN2O2/c1-12(7-8-13-5-3-2-4-6-13)19-20-17(22)15-11-14(18)9-10-16(15)21/h2-11,21H,1H3,(H,20,22)/b8-7+,19-12+ |
Clave InChI |
AKFZLCYGZQCSIW-UDRLLYAISA-N |
SMILES isomérico |
C/C(=N\NC(=O)C1=C(C=CC(=C1)Br)O)/C=C/C2=CC=CC=C2 |
SMILES canónico |
CC(=NNC(=O)C1=C(C=CC(=C1)Br)O)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)ethanone](/img/structure/B15080594.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B15080605.png)
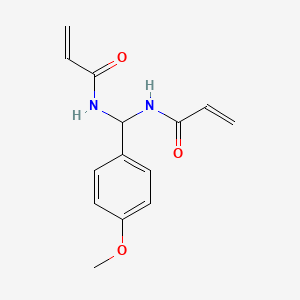

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B15080615.png)
![Ethyl 7-(4-bromobenzoyl)-3-(2-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B15080626.png)
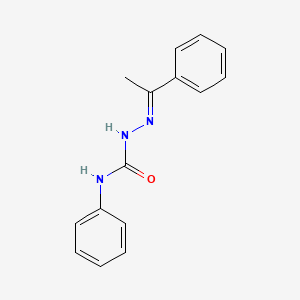
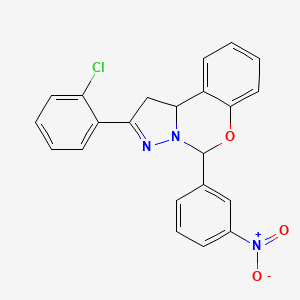
![bis{3-[2-(tritylamino)ethyl]-1H-indol-5-yl} 4,4'-iminodibenzoate](/img/structure/B15080638.png)
![2-(4-methoxyphenyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B15080643.png)
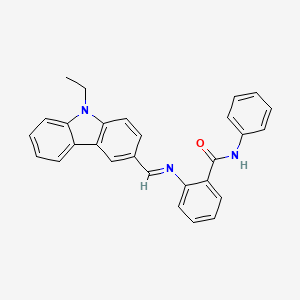

![[1-(4-Ethoxy-3-methoxyphenyl)-3-oxo-3-phenylpropyl]propanedinitrile](/img/structure/B15080658.png)
